molecular formula C4H10ClNOS B183036 S-(2-aminoethyl) ethanethioate hydrochloride CAS No. 17612-91-8

S-(2-aminoethyl) ethanethioate hydrochloride

Cat. No.: B183036
CAS No.: 17612-91-8
M. Wt: 155.65 g/mol
InChI Key: AWSDWONPEAAYIB-UHFFFAOYSA-N
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Description

S-(2-aminoethyl) ethanethioate hydrochloride: is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.65 g/molThis compound is primarily used in scientific research as a lysine analogue, allowing researchers to study how cells and organisms respond to its presence compared to actual lysine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-aminoethyl) ethanethioate hydrochloride can be achieved from commercially available starting materials. One published procedure describes its synthesis from S-2-(tert-butoxycarbonyl amino)ethyl ethantionate using hydrochloric acid. The reaction conditions typically involve the use of an inert atmosphere and temperatures ranging from 2-8°C .

Chemical Reactions Analysis

Types of Reactions: S-(2-aminoethyl) ethanethioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group (NH2) can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group (C=O) in the thioester linkage can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed.

Major Products Formed:

    Oxidation: Formation of oxides and corresponding acids.

    Reduction: Formation of alcohols and corresponding amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Chemistry: S-(2-aminoethyl) ethanethioate hydrochloride is used as a lysine analogue in chemical research. Its structure resembles the essential amino acid lysine, allowing researchers to study the specific role of lysine in various biological processes.

Biology: In biological research, this compound serves as an alternative substrate for characterizing the enzyme lysine cyclodeaminase isolated from the bacterium Streptomyces pristinaespiralis. This helps in understanding the enzyme’s catalytic activity and potential mechanisms of action.

Medicine: While its direct applications in medicine are limited, the compound’s role as a lysine analogue can provide insights into metabolic pathways involving lysine and its derivatives.

Mechanism of Action

The mechanism of action of S-(2-aminoethyl) ethanethioate hydrochloride involves its function as a lysine analogue. It interacts with enzymes and other molecular targets in a manner similar to lysine, allowing researchers to study its effects on various biological pathways. The compound’s amine group (NH2) and thioester linkage (C-S-C) play crucial roles in its interactions with molecular targets.

Comparison with Similar Compounds

    Lysine: An essential amino acid with a similar structure.

    S-(2-aminoethyl)-L-cysteine: Another lysine analogue with comparable properties.

Uniqueness: S-(2-aminoethyl) ethanethioate hydrochloride is unique due to its specific thioester linkage, which distinguishes it from other lysine analogues. This unique structure allows for distinct interactions with enzymes and other molecular targets, providing valuable insights into the role of lysine in biological processes.

Properties

IUPAC Name

S-(2-aminoethyl) ethanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSDWONPEAAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938761
Record name S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17612-91-8
Record name Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17612-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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